5-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine
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Overview
Description
5-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a benzyloxy group and an amine group attached to the dihydrobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the benzyloxy and amine groups. The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes. The benzyloxy group is introduced via etherification reactions, while the amine group can be introduced through reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for efficient cyclization and etherification reactions, as well as large-scale reductive amination processes. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The benzyloxy and amine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol
- 8-Benzyloxy-substituted quinoline ethers
Uniqueness
5-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine is unique due to its specific structural features, such as the fused benzofuran ring and the presence of both benzyloxy and amine groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer unique advantages in terms of biological activity, stability, and ease of synthesis.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
5-phenylmethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C15H15NO2/c16-14-10-18-15-7-6-12(8-13(14)15)17-9-11-4-2-1-3-5-11/h1-8,14H,9-10,16H2 |
InChI Key |
LNPBFXWPQGLYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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